Cas no 1187932-48-4 (3-bromo-5-methylpyridine;hydrochloride)

3-bromo-5-methylpyridine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-methylpyridine hydrochloride
- 3-BROMO-5-METHYL-PYRIDINE HYDROCHLORIDE
- AK104898
- ANW-70888
- CTK8C3974
- KB-235191
- DTXSID40696027
- 1187932-48-4
- 3-bromo-5-methylpyridine;hydrochloride
- SB31500
- DB-331124
- 3-Bromo-5-methylpyridinehydrochloride
- 3-Bromo-5-methylpyridine--hydrogen chloride (1/1)
- MFCD09997881
- CS-0342906
-
- MDL: MFCD09997881
- インチ: InChI=1S/C6H6BrN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H
- InChIKey: MWCSNNKRDJKWPO-UHFFFAOYSA-N
- SMILES: CC1=CC(=CN=C1)Br.Cl
計算された属性
- 精确分子量: 206.94504g/mol
- 同位素质量: 206.94504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 74.9
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
3-bromo-5-methylpyridine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B405365-50mg |
3-bromo-5-methylpyridine;hydrochloride |
1187932-48-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
TRC | B405365-100mg |
3-bromo-5-methylpyridine;hydrochloride |
1187932-48-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
Ambeed | A374507-100g |
3-Bromo-5-methylpyridine hydrochloride |
1187932-48-4 | 95+% | 100g |
$212.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413576-100g |
3-Bromo-5-methyl-pyridine hydrochloride |
1187932-48-4 | 95+% | 100g |
¥1992.00 | 2024-08-09 | |
Chemenu | CM170188-10g |
3-bromo-5-methylpyridine hydrochloride |
1187932-48-4 | 95% | 10g |
$468 | 2021-08-05 | |
Chemenu | CM170188-5g |
3-bromo-5-methylpyridine hydrochloride |
1187932-48-4 | 95% | 5g |
$287 | 2021-08-05 | |
Alichem | A029186463-10g |
3-Bromo-5-methylpyridine hydrochloride |
1187932-48-4 | 95% | 10g |
$404.00 | 2023-09-04 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0082S-25g |
3-Bromo-5-methyl-pyridine hydrochloride |
1187932-48-4 | 96% | 25g |
466.42CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0082S-100g |
3-Bromo-5-methyl-pyridine hydrochloride |
1187932-48-4 | 96% | 100g |
¥1538.93 | 2025-01-22 | |
abcr | AB537813-100g |
3-Bromo-5-methyl-pyridine hydrochloride, 95%; . |
1187932-48-4 | 95% | 100g |
€344.00 | 2024-04-20 |
3-bromo-5-methylpyridine;hydrochloride 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
3-bromo-5-methylpyridine;hydrochlorideに関する追加情報
Introduction to 3-Bromo-5-Methylpyridine Hydrochloride (CAS No. 1187932-48-4)
3-Bromo-5-methylpyridine hydrochloride (CAS No. 1187932-48-4) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is a brominated derivative of pyridine, which is a fundamental building block in the synthesis of various biologically active molecules. The presence of the bromine atom and the methyl group on the pyridine ring imparts unique chemical and biological properties, making it a valuable intermediate in the development of novel drugs and therapeutic agents.
The structure of 3-bromo-5-methylpyridine hydrochloride can be represented as C6H6BrN·HCl. The bromine atom at the 3-position and the methyl group at the 5-position provide a combination of electron-withdrawing and electron-donating effects, respectively, which influence its reactivity and stability. The hydrochloride salt form enhances its solubility in aqueous media, making it more suitable for various chemical reactions and biological assays.
In recent years, 3-bromo-5-methylpyridine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as a starting material for the synthesis of pyridine-based drugs. Pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of 3-bromo-5-methylpyridine derivatives that exhibited potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.
Beyond its use in drug discovery, 3-bromo-5-methylpyridine hydrochloride has also found applications in the development of agrochemicals and materials science. In agrochemical research, pyridine derivatives are often used as intermediates in the synthesis of herbicides and fungicides due to their ability to disrupt plant metabolic processes. In materials science, these compounds can be incorporated into polymers to enhance their thermal stability and mechanical properties.
The synthetic versatility of 3-bromo-5-methylpyridine hydrochloride is another key factor contributing to its widespread use. It can undergo various chemical transformations such as nucleophilic substitution, cross-coupling reactions, and metal-catalyzed reactions to form a wide range of functionalized pyridines. For example, palladium-catalyzed cross-coupling reactions with boronic acids or stannanes can be used to introduce aryl or alkyl groups at the 3-position, leading to the formation of complex molecules with diverse biological activities.
In terms of safety and handling, it is important to note that while 3-bromo-5-methylpyridine hydrochloride is not classified as a hazardous substance under current regulations, proper precautions should be taken during its handling and storage. It is recommended to use personal protective equipment (PPE) such as gloves and safety goggles when working with this compound to prevent skin contact and inhalation.
The environmental impact of 3-bromo-5-methylpyridine hydrochloride is another aspect that has been studied. Research has shown that this compound does not persist in the environment for extended periods and is biodegradable under aerobic conditions. However, it is essential to follow best practices for waste disposal to minimize any potential environmental impact.
In conclusion, 3-bromo-5-methylpyridine hydrochloride (CAS No. 1187932-48-4) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, agrochemicals, and materials science. Its unique chemical structure and reactivity make it an essential intermediate in the development of novel drugs and materials. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in various scientific fields.
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